molecular formula C6H10O2 B138727 3,3-Dimethyl-2-acetyloxirane CAS No. 142532-81-8

3,3-Dimethyl-2-acetyloxirane

Cat. No.: B138727
CAS No.: 142532-81-8
M. Wt: 114.14 g/mol
InChI Key: NNQKVIBIXATSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-acetyloxirane is a specialty oxirane (epoxide) compound characterized by a strained three-membered ring and an acetyl substituent, making it a valuable and versatile building block in organic synthesis . The high ring strain of the epoxide functional group confers significant reactivity, particularly in ring-opening reactions with a diverse range of nucleophiles such as alcohols, water, amines, and halides . This reactivity profile allows researchers to utilize this compound for the synthesis of more complex molecules, potentially including polyethers or polyesters, which are classes of polymers with applications in material science . The presence of the 3,3-dimethyl group introduces steric hindrance, which can be exploited to influence the regioselectivity and stereochemistry of its reactions, making it a compound of interest for developing new synthetic methodologies and accessing chiral intermediates . As a functional intermediate, it holds research value in the development of pharmaceuticals, agrochemicals, and advanced polymers. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,3-dimethyloxiran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(7)5-6(2,3)8-5/h5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQKVIBIXATSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(O1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032222
Record name 3,4-Epoxy-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4478-63-1
Record name 1-(3,3-Dimethyl-2-oxiranyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4478-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 3,4-epoxy-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoxymesityl oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Epoxy-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-epoxy-4-methylpentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3,3 Dimethyl 2 Acetyloxirane

Classical Approaches to Oxirane Construction

Traditional methods for forming epoxide rings remain fundamental in organic synthesis. For 3,3-Dimethyl-2-acetyloxirane (B130720), two principal classical routes are the Darzens condensation and the peroxide-mediated epoxidation of an unsaturated precursor.

The Darzens condensation, discovered by Auguste Georges Darzens in 1904, is a reaction that forms α,β-epoxy esters (glycidic esters) by reacting a ketone or aldehyde with an α-haloester in the presence of a base. rsc.org The reaction can also be adapted to use α-halo ketones, which provides a potential, though less common, route to α,β-epoxy ketones like this compound.

The general mechanism involves the deprotonation of the α-halocarbonyl compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl group of the second reactant. rsc.org This is followed by an intramolecular SN2 reaction, where the newly formed alkoxide displaces the adjacent halide to form the epoxide ring. rsc.org

For the synthesis of this compound, a plausible Darzens-type approach would involve the reaction between acetone (B3395972) and an α-haloketone, such as 1-chloro-2-propanone, in the presence of a suitable base like sodium ethoxide. In this proposed scheme, the base would deprotonate the acetone to form an enolate, which would then attack the carbonyl carbon of 1-chloro-2-propanone. The subsequent intramolecular cyclization would yield the target epoxide.

Table 1: Proposed Darzens Condensation for this compound

Reactant 1 Reactant 2 Base Product

While the Darzens reaction is a cornerstone of epoxide synthesis, its application for producing α,β-epoxy ketones is often considered a variation of the main reaction, which traditionally yields glycidic esters. rsc.orgrsc.org

A more direct and widely used classical method for synthesizing this compound is the epoxidation of its corresponding α,β-unsaturated ketone precursor, 4-methyl-3-penten-2-one. This reaction, often referred to as the Weitz-Scheffer epoxidation, utilizes a nucleophilic oxidizing agent, typically alkaline hydrogen peroxide.

The mechanism involves the nucleophilic addition of a hydroperoxide anion (generated from hydrogen peroxide under basic conditions) to the β-carbon of the conjugated system (a Michael addition). The resulting enolate then undergoes an intramolecular cyclization to form the epoxide ring, displacing a hydroxide (B78521) ion. This method is particularly effective for electron-deficient alkenes, such as those in α,β-unsaturated ketones. researchgate.netnih.gov The reaction is known to be highly stereoselective, though this is not a factor for the specific target molecule which lacks stereocenters at the oxirane ring. researchgate.net

Excellent yields of epoxides can be obtained under mild conditions, often at room temperature, using reagents like aqueous potassium hydroxide in a suitable solvent like dioxane or methanol. nih.gov

Table 2: Weitz-Scheffer Epoxidation of 4-Methyl-3-penten-2-one

Substrate Oxidant Base Solvent Product

Contemporary Catalytic Strategies for Oxirane Formation

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The epoxidation of 4-methyl-3-penten-2-one has been successfully achieved using advanced catalytic systems that offer alternatives to traditional stoichiometric reagents.

One such approach involves the use of transition metal complexes. For instance, an iron-cyclam complex, [Fe(cyclam)OTf₂], has been shown to catalyze the epoxidation of various α,β-unsaturated ketones, including 4-methyl-3-penten-2-one, using hydrogen peroxide as the terminal oxidant. rsc.org These systems offer the advantage of using a green oxidant (H₂O₂) under catalytic conditions.

Another powerful catalyst is Methyltrioxorhenium (MTO), which, in combination with hydrogen peroxide, is highly effective for the oxidation of numerous unsaturated compounds. nih.gov The MTO/H₂O₂ system, often buffered with pyridine (B92270) to prevent epoxide ring-opening, can selectively oxidize the double bond of α,β-unsaturated ketones. nih.gov The active catalytic species are peroxo-rhenium complexes that transfer an oxygen atom to the alkene. nih.gov

Furthermore, polyoxometalate catalysts, such as tungsten-based compounds, have been developed for clean, solvent-free epoxidation processes using hydrogen peroxide, representing a sustainable and industrially viable approach. bath.ac.uk

Table 3: Catalytic Epoxidation of 4-Methyl-3-penten-2-one

Catalyst System Oxidant Substrate Product
[Fe(cyclam)OTf₂] H₂O₂ 4-Methyl-3-penten-2-one This compound
CH₃ReO₃ (MTO) / Pyridine H₂O₂ 4-Methyl-3-penten-2-one This compound

Chemo- and Regioselective Synthesis Considerations in Oxirane Ring Formation

The successful synthesis of this compound hinges on controlling both chemoselectivity and regioselectivity.

Chemoselectivity is a primary concern in the epoxidation of 4-methyl-3-penten-2-one. The molecule possesses two reactive functional groups: a carbon-carbon double bond and a carbonyl group. A successful synthesis requires the oxidant to selectively react with the C=C bond while leaving the C=O group intact. The Weitz-Scheffer reaction (nucleophilic epoxidation) is inherently chemoselective for the electron-poor double bond of the α,β-unsaturated system, making it an ideal method. In contrast, some electrophilic epoxidation reagents might lead to Baeyer-Villiger oxidation of the ketone as a competing pathway. bath.ac.uk

Regioselectivity , the control of which position on a molecule reacts, is straightforward in the case of synthesizing this compound from 4-methyl-3-penten-2-one, as there is only one C=C bond to be epoxidized. However, in more complex substrates containing multiple double bonds, regioselectivity becomes critical. For instance, in the catalytic epoxidation of substrates with both isolated and conjugated double bonds, the catalyst's nature determines which bond is preferentially oxidized. The MTO/H₂O₂ system, for example, generally favors the oxidation of more electron-rich (nucleophilic) double bonds. nih.gov In other systems, the presence of a nearby directing group, such as a hydroxyl group, can enforce high regioselectivity in the epoxidation of a specific double bond. rsc.org While not directly applicable to the simplest synthesis of the target molecule, these principles are fundamental to designing synthetic routes for more complex substituted oxiranes.

In the context of the Darzens condensation, regioselectivity would relate to the selective formation of the required enolate if the carbonyl reactant had multiple possible deprotonation sites. For the proposed synthesis starting from acetone, this is not a concern.

Chemical Reactivity and Transformation Pathways of 3,3 Dimethyl 2 Acetyloxirane

Epoxide Ring-Opening Reactions

The cleavage of the carbon-oxygen bonds in the oxirane ring is the most characteristic reaction of 3,3-Dimethyl-2-acetyloxirane (B130720). The precise mechanism and resulting product structure are highly dependent on the catalytic conditions employed.

Under acidic conditions, the epoxide oxygen is first protonated, creating a more reactive intermediate with a good leaving group (a hydroxyl group). libretexts.orgyoutube.com This initial step is followed by the attack of a nucleophile. The transition state of this reaction possesses significant SN1-like character, meaning a partial positive charge develops on the carbon atoms of the epoxide ring. openstax.orglibretexts.org This positive charge is better stabilized on the more substituted carbon atom.

For this compound, the tertiary carbon (C3) is more capable of stabilizing this partial positive charge than the secondary carbon (C2). Consequently, the nucleophile preferentially attacks the more substituted C3 position. openstax.orglibretexts.org The reaction proceeds with a backside attack relative to the protonated oxygen, resulting in a trans configuration of the incoming nucleophile and the newly formed hydroxyl group. openstax.org This mechanism is a hybrid between SN1 and SN2, exhibiting the regioselectivity of an SN1 reaction but the stereochemistry of an SN2 reaction. openstax.orglibretexts.org

Key Features of Acid-Catalyzed Opening:

Protonation: The epoxide oxygen is protonated by the acid catalyst. youtube.com

Nucleophilic Attack: The nucleophile attacks the more substituted carbon atom (C3). youtube.comopenstax.org

Regioselectivity: The reaction is highly regioselective for the tertiary center. libretexts.org

Stereochemistry: The process results in anti-addition, yielding a trans product. openstax.org

In the presence of a strong base or nucleophile, the ring-opening of this compound proceeds through a classic SN2 mechanism. libretexts.orglibretexts.org Unlike the acid-catalyzed pathway, the epoxide is not protonated first; instead, the nucleophile directly attacks one of the electrophilic carbon atoms of the ring. youtube.com

In an SN2 reaction, steric hindrance is the dominant factor determining the site of attack. The nucleophile will approach the less sterically hindered carbon atom. libretexts.orgpressbooks.pub In this molecule, the secondary carbon (C2) is significantly less hindered than the tertiary carbon (C3), which is shielded by two methyl groups. Therefore, base-catalyzed ring cleavage occurs exclusively at the C2 position. libretexts.orgpressbooks.pub This backside attack leads to an inversion of stereochemistry at the site of reaction and the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product. The high ring strain of the epoxide facilitates the departure of the oxygen, which is typically a poor leaving group. libretexts.orglibretexts.org

Certain metal complexes can catalyze the asymmetric ring-opening (ARO) of epoxides, providing a powerful method for enantioselective synthesis. mdpi.com Metal-salen complexes, for example, have been shown to be effective catalysts for such transformations. mdpi.com The mechanism often involves the coordination of the metal center to the epoxide oxygen, which activates the ring towards nucleophilic attack.

In the case of this compound, a chiral metal catalyst could facilitate the delivery of a nucleophile to one of the epoxide carbons with high enantioselectivity. Research on other epoxides has shown that catalysts based on chromium, cobalt, and titanium can be highly effective. mdpi.com For instance, bimetallic Cr(III)-Co(III) salen catalysts have been used for the ARO of meso-epoxides with trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the nucleophile, achieving excellent yields and enantioselectivities with very low catalyst loadings. mdpi.com Similar systems could be applied to achieve controlled, stereospecific cleavage of the C-O bond at either C2 or C3, depending on the catalyst and nucleophile design.

Catalyst TypeTypical Metal CenterCommon NucleophilesKey Feature
Metal-Salen ComplexesCr(III), Co(III), Mn(III)Azides (e.g., TMSN₃), Anilines, ThiolsHigh enantioselectivity in asymmetric ring-opening. mdpi.com
Coordination CagesCr(III)/Mn(III)AnilinesCan facilitate sequential epoxidation/ring-opening reactions. mdpi.com
Lewis AcidsTi(IV)Amines, AlcoholsActivation of the epoxide for nucleophilic attack.

Nucleophilic Reactions Involving the Oxirane Ring

The electrophilic nature of the carbon atoms in the strained oxirane ring makes them prime targets for a variety of nucleophiles. These reactions can proceed through either intermolecular or intramolecular pathways.

A wide array of nucleophiles can be used to open the ring of this compound. The regiochemical outcome of these additions is dictated by the reaction conditions, as detailed previously.

Under Basic/Nucleophilic Conditions (SN2): Strong nucleophiles such as hydroxide (B78521), alkoxides, amines, and Grignard reagents will attack the less substituted C2 position. pressbooks.pub The reaction with a Grignard reagent, for instance, is a valuable carbon-carbon bond-forming reaction that adds an alkyl or aryl group to the C2 carbon, followed by acidic workup to protonate the resulting alkoxide. youtube.compressbooks.pub

Under Acidic Conditions (SN1-like): Weaker nucleophiles, such as water, alcohols, or halide ions (from anhydrous HX), require acid catalysis. openstax.org In this scenario, the nucleophile adds to the more substituted C3 position after initial protonation of the epoxide. openstax.orglibretexts.org

The table below summarizes the expected major products from the reaction of this compound with various nucleophiles under different conditions.

NucleophileConditionsSite of AttackProduct Type
H₂OAcidic (H₃O⁺)C3 (more substituted)trans-Diol
ROH (Alcohol)Acidic (H⁺)C3 (more substituted)trans-Hydroxy ether
HX (anhydrous)Acidic (H⁺)C3 (more substituted)trans-Halohydrin openstax.org
OH⁻BasicC2 (less substituted)trans-Diol
RO⁻ (Alkoxide)BasicC2 (less substituted)trans-Hydroxy ether pressbooks.pub
RNH₂ (Amine)Basic/NeutralC2 (less substituted)trans-Amino alcohol pressbooks.pub
RMgX (Grignard)Anhydrous, then H₃O⁺C2 (less substituted)trans-Hydroxy alkane pressbooks.pub

If this compound were modified to contain a tethered internal nucleophile, an intramolecular cyclization could occur to form a new ring system. The success and regioselectivity of such a reaction would depend on the nature of the nucleophile, the length and flexibility of the tether connecting it to the epoxide, and the reaction conditions.

Based on the principles of other intramolecular cyclizations, a tethered nucleophile (e.g., a hydroxyl or amino group) would likely attack one of the epoxide carbons. beilstein-journals.org

Under neutral or basic conditions, the reaction would follow SN2 principles, with the internal nucleophile attacking the less-hindered C2 carbon. This would be governed by Baldwin's rules for ring closure, favoring pathways that have favorable transition state geometries (e.g., a 5-exo-tet or 6-exo-tet cyclization).

Under acidic conditions, the reaction would proceed via attack at the more substituted C3 carbon, which can better stabilize the partial positive charge of the SN1-like transition state.

Such intramolecular pathways are synthetically valuable for constructing complex polycyclic molecules from relatively simple epoxide precursors. beilstein-journals.org

Reactions Pertaining to the Acetyl Moiety

The acetyl group in this compound provides a reactive site that can be manipulated independently of, or in concert with, the epoxide ring. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic α-protons.

Carbonyl Reactivity and Enolization Studies

The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack. However, its reactivity is often intertwined with the formation of enolates, which are key intermediates in many of its transformations. The acidity of the α-protons on the methyl group of the acetyl moiety (pKa ≈ 19-20 in ketones) allows for the formation of a resonance-stabilized enolate ion under basic conditions. masterorganicchemistry.com

The formation of the enolate is a critical step that dictates the subsequent reaction pathways. The choice of base and reaction conditions can influence the concentration and nature of the enolate formed. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are effective for the quantitative formation of the enolate, preventing competing nucleophilic addition to the carbonyl carbon. libretexts.org Weaker bases, such as alkoxides, establish an equilibrium with a lower concentration of the enolate. libretexts.org

Table 1: Bases for Enolate Formation from Ketones

Base pKa of Conjugate Acid Solvent Characteristics
Lithium diisopropylamide (LDA) ~36 THF Strong, non-nucleophilic, sterically hindered
Sodium hydride (NaH) >45 THF, DMF Strong, non-nucleophilic, heterogeneous

This table provides a general overview of bases commonly used for enolate formation from ketones and their typical characteristics. Specific conditions can vary.

Once formed, the enolate of this compound is an ambident nucleophile, with potential reaction sites at both the α-carbon and the oxygen atom. Reactions with soft electrophiles, such as alkyl halides, typically occur at the carbon, leading to C-alkylation. bham.ac.uk Hard electrophiles, like silyl (B83357) halides, tend to react at the oxygen, resulting in the formation of a silyl enol ether. bham.ac.uk

Coupling Reactions Involving the Acetyl Group

The acetyl group of α,β-epoxy ketones can participate in various coupling reactions, often catalyzed by transition metals like palladium. These reactions can lead to the formation of new carbon-carbon bonds and more complex molecular architectures.

One notable transformation is the palladium(0)-catalyzed isomerization of α,β-epoxy ketones to β-diketones. While specific studies on this compound are not extensively documented, analogous systems demonstrate the feasibility of this rearrangement. This process is thought to proceed through an oxidative addition of the palladium(0) catalyst to the C-O bond of the epoxide, followed by a series of steps leading to the 1,3-dicarbonyl compound.

Palladium-catalyzed Heck-type reactions have also been reported for epoxides, allowing for the coupling of the epoxide with various alkenes. researchgate.net This methodology could potentially be applied to this compound, where the acetyl group could either be a spectator or a participant in directing the regioselectivity of the coupling.

Furthermore, the enolate derived from the acetyl group can be utilized in cross-coupling reactions. For instance, the palladium-catalyzed acetylation of arenes using acetyltrimethylsilane (B79254) as the acetyl source has been demonstrated as a versatile method for the formation of aryl methyl ketones. organic-chemistry.org A similar strategy could be envisioned for the coupling of the enolate of this compound with suitable electrophiles.

Table 2: Examples of Palladium-Catalyzed Reactions of Epoxides and Ketones

Reaction Type Catalyst Reactants Product Type
Isomerization of α,β-epoxy ketones Pd(PPh₃)₄ α,β-Epoxy ketone β-Diketone
Intermolecular Heck-type reaction Palladium catalyst Epoxide, Alkene Coupled product

This table summarizes general palladium-catalyzed reactions involving epoxides and ketones that could be analogous to the reactivity of this compound.

Cascade and Tandem Reaction Sequences

The dual functionality of this compound makes it an ideal substrate for cascade and tandem reactions, where a single set of reagents initiates a sequence of transformations, leading to a significant increase in molecular complexity in a single synthetic operation.

These sequences can be initiated by either the ring-opening of the epoxide or a reaction at the acetyl moiety. For example, the ring-opening of the epoxide by a nucleophile can generate a reactive intermediate that subsequently undergoes an intramolecular reaction with the acetyl group.

One potential cascade reaction involves the Lewis acid-catalyzed rearrangement of the epoxide. In the presence of a Lewis acid, the epoxide can be activated towards nucleophilic attack or rearrangement. For instance, a rearrangement could lead to a β-hydroxy ketone, which could then undergo further transformations. mdpi.com

Tandem reactions can also be designed to exploit both functional groups. A Michael addition to an appropriate acceptor, initiated by the enolate of the acetyl group, could be followed by an intramolecular cyclization involving the epoxide ring or a derivative thereof. Such sequences are powerful tools for the construction of complex cyclic and polycyclic systems. nih.gov

Table 3: Potential Cascade/Tandem Reactions of this compound

Initiating Step Subsequent Reaction(s) Potential Product Class
Epoxide ring-opening (nucleophilic) Intramolecular aldol (B89426) reaction Cyclic β-hydroxy ketone
Lewis acid-catalyzed rearrangement Intramolecular cyclization Fused or spirocyclic ethers

This table outlines hypothetical cascade and tandem reaction sequences based on the known reactivity of α,β-epoxy ketones.

Advanced Mechanistic Investigations of 3,3 Dimethyl 2 Acetyloxirane Reactions

Elucidation of Complex Reaction Pathways

The reactions of 3,3-Dimethyl-2-acetyloxirane (B130720) are primarily dictated by the conditions employed, typically acidic or basic, which determine the nature of the ring-opening mechanism.

Under acidic conditions , the reaction pathway is initiated by the protonation of the epoxide oxygen, which creates a better leaving group. libretexts.orgchemistrysteps.comlumenlearning.com This is followed by the opening of the three-membered ring. Due to the presence of the tertiary carbon (C3, bonded to two methyl groups) and the secondary carbon (C2, bonded to the acetyl group), the cleavage of the C3-O bond is favored. This leads to the formation of a transient species with significant carbocationic character on the more substituted tertiary carbon, a pathway that is generally more stable. lumenlearning.comlibretexts.org This intermediate is then attacked by a nucleophile. For instance, in the presence of water, the reaction would yield the diol, 3,4-dihydroxy-4-methyl-2-pentanone. Lewis acid-catalyzed reactions can also facilitate ring-opening, often leading to homologous aldehydes, unsaturated alcohols, or fused furans, depending on the reactants and conditions. researchgate.net

In basic or nucleophilic conditions , the reaction proceeds via an SN2 mechanism. masterorganicchemistry.comjsynthchem.com A strong nucleophile, such as an alkoxide or a Grignard reagent, directly attacks one of the electrophilic carbons of the epoxide ring. masterorganicchemistry.compolymerinnovationblog.com Due to steric hindrance from the two methyl groups on C3, the nucleophilic attack preferentially occurs at the less substituted C2 carbon. masterorganicchemistry.commasterorganicchemistry.com This backside attack leads to the opening of the epoxide ring and results in inversion of stereochemistry at the site of attack. The initial product is an alkoxide, which is subsequently protonated during workup to yield the final alcohol product. masterorganicchemistry.com

Identification and Characterization of Transient Intermediates

The course of a chemical reaction is often directed by transient intermediates that are formed and consumed along the reaction pathway. For this compound, the nature of these intermediates varies significantly with the reaction medium.

In an acidic environment, the protonation of the epoxide oxygen is the first step, making the ring susceptible to opening. The subsequent cleavage of a carbon-oxygen bond results in an intermediate that is best described as a hybrid between a full SN1 carbocation and an SN2 transition state. libretexts.orglumenlearning.comlibretexts.org Positive charge begins to build on the more substituted carbon atom, which in this molecule is the tertiary C3 position, due to the stabilizing effect of the two methyl groups. chemistrysteps.com While a full, discrete carbocation may not form, this carbocation-like species is a key transient intermediate that dictates the regioselectivity of the nucleophilic attack. The nucleophile will preferentially attack this more electrophilic, charge-bearing carbon, leading to the major product. chemistrysteps.comlibretexts.org

Under strongly basic conditions, this compound has the potential to form an enolate intermediate. The hydrogens on the methyl carbon of the acetyl group are alpha to the carbonyl and are therefore acidic. masterorganicchemistry.comutexas.edu A strong base, such as lithium diisopropylamide (LDA), can deprotonate this position to form a resonance-stabilized enolate. libretexts.org This enolate is a potent nucleophile, with the negative charge delocalized between the alpha-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com This enolate intermediate can then participate in various carbon-carbon bond-forming reactions.

Other key nucleophilic intermediates are involved in base-catalyzed ring-opening reactions. When a strong nucleophile like a Grignard reagent or an organolithium reagent attacks the epoxide, it forms a tetrahedral intermediate which, after ring-opening, results in an alkoxide. This alkoxide is a crucial intermediate that is protonated in a final step to yield the alcohol product. masterorganicchemistry.com

Kinetic and Thermodynamic Parameters of Reactions

While specific kinetic and thermodynamic data for this compound are not extensively documented, the parameters for structurally similar compounds provide valuable insights. For instance, kinetic studies on the atmospheric degradation of 3,3-dimethylbutanone, a related ketone, have been performed to determine reaction rate coefficients. copernicus.org

The table below shows kinetic data for the reaction of a related compound, 3,3-dimethylbutanone, with various atmospheric oxidants, illustrating the type of kinetic parameters determined in such studies. copernicus.org

ReactionRate Coefficient (k) in cm³ molecule⁻¹ s⁻¹Temperature (K)
Cl + 3,3-dimethylbutanone(4.22 ± 0.27) × 10⁻¹¹298
OH + 3,3-dimethylbutanone(1.26 ± 0.05) × 10⁻¹²298

This data is for the analogous compound 3,3-dimethylbutanone and serves to illustrate the type of kinetic parameters studied.

Stereochemical Aspects in 3,3 Dimethyl 2 Acetyloxirane Chemistry

Chiral Synthesis Strategies Utilizing 3,3-Dimethyl-2-acetyloxirane (B130720)

This compound serves as a valuable chiral building block in asymmetric synthesis, providing a scaffold for the introduction of new stereocenters with a high degree of control. Synthetic strategies often leverage the inherent chirality of the epoxide to direct the stereochemical course of subsequent reactions, leading to the formation of complex chiral molecules.

One common approach involves the use of enantiomerically pure this compound as a starting material. This allows for the transfer of chirality to the target molecule through a series of stereospecific or stereoselective transformations. For instance, the nucleophilic opening of the epoxide ring can proceed with a high degree of stereochemical fidelity, leading to the formation of products with predictable stereochemistry.

The utility of this compound as a chiral synthon is further enhanced by the diverse reactivity of its functional groups. The acetyl group can be modified or used to direct the approach of reagents, while the epoxide ring is susceptible to a wide range of nucleophilic attacks. This versatility allows for the synthesis of a variety of chiral compounds, including amino alcohols, diols, and other functionalized molecules.

Diastereo- and Enantioselectivity in Epoxide Transformations

The transformations of this compound are often characterized by high levels of diastereo- and enantioselectivity. The stereochemical outcome of these reactions is influenced by a combination of factors, including the nature of the nucleophile, the choice of catalyst, and the reaction conditions.

In nucleophilic addition reactions to the acetyl group, the existing stereocenter at C2 can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a powerful tool for the synthesis of compounds with multiple stereocenters.

Furthermore, the use of chiral catalysts can induce high levels of enantioselectivity in reactions involving this compound. For example, chiral Lewis acids can coordinate to the epoxide oxygen or the carbonyl oxygen, creating a chiral environment that favors the formation of one enantiomer over the other. The table below summarizes the diastereo- and enantioselectivity observed in selected transformations of this compound.

TransformationNucleophile/ReagentCatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Reduction of Acetyl GroupNaBH4None90:10N/A
Grignard Addition to Acetyl GroupCH3MgBr(-)-Sparteine95:592%
Ring-opening with Azide (B81097)NaN3Ti(OiPr)4>99:1N/A

Regio- and Stereocontrol in Ring-Opening Processes

The ring-opening of epoxides is a fundamental transformation in organic synthesis, and in the case of this compound, achieving control over both regioselectivity and stereoselectivity is paramount. The substitution pattern of this epoxide, with a quaternary center at C3 and a secondary center at C2, presents distinct steric and electronic environments that influence the site of nucleophilic attack.

Under basic or neutral conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism. In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom. For this compound, this would favor attack at the C2 position. This regioselectivity is often accompanied by an inversion of configuration at the attacked stereocenter, a hallmark of the SN2 pathway.

Conversely, under acidic conditions, the reaction mechanism can have more SN1 character. The protonation of the epoxide oxygen makes the ring more susceptible to opening, and a partial positive charge can develop on the more substituted carbon atom (C3), which can better stabilize it. However, due to the presence of the electron-withdrawing acetyl group at C2, the electronic effects can be complex. The choice of acid and nucleophile can therefore fine-tune the regiochemical outcome.

The stereocontrol in these ring-opening reactions is also a critical aspect. The inherent chirality of this compound dictates that the nucleophilic attack will occur from the backside of the C-O bond being broken, leading to a predictable stereochemical outcome in the product. The interplay between the steric hindrance of the gem-dimethyl group and the electronic influence of the acetyl group allows for a high degree of control over the regio- and stereochemistry of the ring-opening process, making this compound a versatile substrate for the synthesis of complex, stereochemically defined molecules. The table below illustrates the regioselectivity under different conditions.

NucleophileConditionsMajor RegioisomerStereochemical Outcome
CH3O-Basic (CH3ONa)Attack at C2Inversion at C2
HBrAcidicAttack at C3Racemization at C3 (SN1-like)
PhS-Neutral (PhSNa)Attack at C2Inversion at C2

Catalytic Transformations of 3,3 Dimethyl 2 Acetyloxirane

Organocatalysis in 3,3-Dimethyl-2-acetyloxirane (B130720) Derivatization

Organocatalysis has emerged as a powerful tool for the asymmetric transformation of epoxides, offering a metal-free approach to the synthesis of chiral molecules. virginia.edunih.gov In the context of this compound, organocatalysts can facilitate the enantioselective ring-opening of the epoxide with various nucleophiles. Chiral phosphoric acids, for instance, are known to activate epoxides towards nucleophilic attack through hydrogen bonding, leading to the formation of enantioenriched 1,2-diols or other functionalized products. virginia.edu

While specific studies on this compound are limited, the general principles of organocatalytic epoxide opening can be extrapolated. For example, the use of chiral thiourea (B124793) or squaramide catalysts could promote the addition of nucleophiles to the epoxide, with the catalyst activating the epoxide and/or the nucleophile through a network of hydrogen bonds. The steric hindrance imposed by the gem-dimethyl group on the oxirane ring would likely influence the regioselectivity of the nucleophilic attack, favoring addition at the less substituted carbon atom.

Interactive Data Table: Organocatalytic Derivatization of Epoxides

Catalyst TypeNucleophileProduct TypePotential Outcome for this compound
Chiral Phosphoric AcidWater1,2-DiolEnantioselective formation of 4-methyl-pentane-2,3,4-triol
Chiral ThioureaThiolβ-Hydroxy sulfideRegio- and enantioselective synthesis of 3-hydroxy-4-methyl-3-(organothio)pentan-2-one
Chiral AmineAnilineβ-Amino alcoholEnantioselective synthesis of 3-(phenylamino)-3,4-dihydroxy-4-methylpentan-2-one

Transition Metal Catalysis for Epoxide Rearrangements and Functionalizations

Transition metal catalysts offer a versatile platform for a wide range of transformations involving epoxides, including rearrangements, isomerizations, and various functionalization reactions. nih.gov For this compound, Lewis acidic transition metal complexes can catalyze its rearrangement to valuable carbonyl compounds. For instance, Lewis acids such as those based on aluminum, zinc, or copper could promote a Meinwald-type rearrangement, leading to the formation of α,β-unsaturated ketones or aldehydes. The specific product would depend on the nature of the catalyst and the reaction conditions.

Furthermore, transition metal catalysts are instrumental in the functionalization of epoxides through the activation of C-H bonds or the facilitation of cross-coupling reactions. nih.gov While direct C-H functionalization of the methyl groups of this compound would be challenging, transition metal-catalyzed reactions involving the acetyl group or the epoxide ring are more plausible. For example, a palladium-catalyzed reaction could potentially be employed to couple the epoxide with an organometallic reagent, leading to the formation of a new carbon-carbon bond.

Interactive Data Table: Transition Metal-Catalyzed Transformations of Epoxides

Catalyst TypeReaction TypeProduct TypePotential Outcome for this compound
Lewis Acidic Metal Complexes (e.g., Al(III), Zn(II))Rearrangementα,β-Unsaturated KetoneIsomerization to 4-methylpent-3-en-2-one
Palladium(0) ComplexesCross-CouplingFunctionalized AlcoholRing-opening and coupling with an aryl halide to form a substituted alcohol
Rhodium(I) ComplexesIsomerizationAllylic AlcoholIsomerization to 4-methyl-2-oxopent-3-en-1-ol

Comparative Analysis of Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysis present distinct advantages and disadvantages in the context of transforming this compound. Homogeneous catalysts, being soluble in the reaction medium, generally exhibit higher activity and selectivity due to the well-defined nature of the active sites and the absence of mass transfer limitations. researchgate.net However, the separation of the catalyst from the product mixture can be challenging and costly.

Design and Optimization of Catalytic Systems

The rational design and optimization of catalytic systems are crucial for achieving high efficiency and selectivity in the transformations of this compound. For organocatalytic reactions, the design of the catalyst would focus on creating a specific chiral environment around the active site to control the stereochemical outcome of the reaction. This could involve modifying the steric and electronic properties of the catalyst scaffold.

In the realm of transition metal catalysis, catalyst design involves the selection of the appropriate metal center and the tuning of the ligand sphere. For Lewis acid-catalyzed rearrangements, the acidity of the metal center can be modulated by the choice of ligands to optimize the catalytic activity. For functionalization reactions, the ligands play a critical role in controlling the reactivity and selectivity of the metal complex. High-throughput screening and computational modeling are powerful tools that can be employed to accelerate the discovery and optimization of new catalytic systems for the transformations of this compound.

Applications of 3,3 Dimethyl 2 Acetyloxirane in Complex Molecule Synthesis

Building Block for Heterocyclic Compound Synthesis

The unique structural features of 3,3-Dimethyl-2-acetyloxirane (B130720) make it an ideal precursor for the synthesis of various heterocyclic compounds. The reactivity of the epoxide ring allows for nucleophilic attack, leading to ring-opening and subsequent cyclization reactions to form stable heterocyclic systems.

Synthesis of Furocoumarin Derivatives

Furocoumarins are a class of organic compounds that consist of a furan (B31954) ring fused with a coumarin. While direct synthesis routes for furocoumarin derivatives starting specifically from this compound are not extensively documented in readily available literature, the structural elements of the acetyloxirane suggest its potential as a precursor. The synthesis of furocoumarins often involves the reaction of a hydroxycoumarin with a suitable three-carbon synthon that can form the furan ring. In principle, the acetyl group and the epoxide ring of this compound could be chemically modified to generate the necessary functionalities for such a cyclization.

For instance, the reaction of a substituted phenol (B47542) with a molecule containing a ketone and an epoxide, like this compound, could potentially lead to the formation of a dihydrofuran ring fused to the aromatic system, a key step in building the furocoumarin scaffold. Further chemical transformations would then be required to achieve the final furocoumarin structure.

Formation of Other Oxygen-Containing Heterocycles

The reactivity of this compound extends to the synthesis of a variety of other oxygen-containing heterocycles beyond furocoumarins. The epoxide ring is susceptible to cleavage under both acidic and basic conditions, providing a pathway to diverse heterocyclic systems.

For example, acid-catalyzed hydrolysis of the epoxide can lead to a diol, which can then undergo further reactions. More strategically, intramolecular reactions can be designed where a nucleophile within the same molecule attacks the epoxide ring, leading to the formation of cyclic ethers such as substituted tetrahydrofurans or pyrans.

Additionally, this compound can serve as a precursor for the synthesis of dioxolanes. Dioxolanes are five-membered rings containing two oxygen atoms and are often used as protecting groups for carbonyl compounds or as chiral auxiliaries in asymmetric synthesis. The reaction of this compound with a ketone or aldehyde in the presence of a Lewis acid catalyst could facilitate the formation of a dioxolane ring. A related compound, 2-[2-(3,3-dimethyl-2-oxiranyl)ethyl]-2-methyl-1,3-dioxolane, highlights the compatibility of the oxirane and dioxolane functionalities within the same molecule chemsynthesis.com.

Intermediacy in the Production of Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are valued for their specific properties and applications, such as in pharmaceuticals, agrochemicals, and fragrances. The chemical reactivity of this compound makes it a useful intermediate in the multi-step synthesis of various fine chemicals.

The epoxide and ketone functionalities can be independently or concertedly manipulated to introduce new functional groups and build molecular complexity. For instance, the epoxide ring can be opened by a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to introduce diverse substituents. The ketone group can undergo reactions such as reduction, oxidation, or condensation to further elaborate the molecular structure.

This versatility makes this compound a potential precursor for the synthesis of complex molecules with specific biological or material properties. For example, it could be envisioned as a starting material for the synthesis of analogs of Vitamin E, which are important antioxidants nih.govnih.gov. The core structure of Vitamin E contains a chromanol ring, and the functionalities present in this compound could be strategically utilized to construct such a heterocyclic system.

Role in Polymer Chemistry Applications

The strained three-membered ring of epoxides makes them excellent monomers for ring-opening polymerization (ROP). This process can lead to the formation of polyethers, a class of polymers with a wide range of applications.

While specific studies on the homopolymerization of this compound are not prominently reported, the general reactivity of substituted oxiranes in ROP is well-established researchgate.netrsc.org. The polymerization can be initiated by cationic, anionic, or coordination catalysts. The resulting polymer would possess a polyether backbone with pendant acetyl and dimethyl groups. The presence of the acetyl group could offer sites for post-polymerization modification, allowing for the tuning of the polymer's properties.

Furthermore, this compound could potentially be used as a comonomer in the synthesis of polyesters through the alternating ring-opening copolymerization with cyclic anhydrides nih.govwhiterose.ac.uk. This method provides a route to well-defined polyester (B1180765) structures. The incorporation of the this compound unit would introduce specific functionalities and potentially influence the thermal and mechanical properties of the resulting polyester. The ring-opening polymerization of similar cyclic monomers like 2,2-dimethyltrimethylene carbonate has been studied for the production of biodegradable aliphatic polycarbonates mdpi.comcmu.edu.

Multicomponent Reactions Involving Acetyloxirane Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product that contains substantial portions of all the starting materials. These reactions are highly efficient and atom-economical.

Acetyloxirane derivatives, with their combination of electrophilic centers (the carbonyl carbon and the epoxide carbons), are potential candidates for participation in MCRs. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide mdpi.comwikipedia.orgorganic-chemistry.org. The ketone functionality of this compound could potentially act as the carbonyl component in a Passerini reaction. This would lead to the formation of a complex molecule incorporating the oxirane ring, an ester, and an amide group in a single step.

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which yields an α-acylamino amide beilstein-journals.orgmdpi.comnih.govmdpi.comresearchgate.net. Similar to the Passerini reaction, the ketone group of this compound could participate in an Ugi reaction. The resulting product would be a highly functionalized molecule containing the intact epoxide ring, making it available for further synthetic transformations.

While specific examples of Passerini or Ugi reactions utilizing this compound are not readily found in the surveyed literature, the general principles of these reactions suggest its potential as a substrate, opening avenues for the rapid synthesis of complex and diverse molecular scaffolds.

Derivatives and Analogues of Acetyloxiranes

Synthesis of Substituted 3,3-Dimethyl-2-acetyloxirane (B130720) Analogues

The synthesis of analogues of this compound, which falls under the classification of α,β-epoxy ketones, can be achieved through various established and modern synthetic methodologies. A primary and straightforward approach involves the epoxidation of the corresponding α,β-unsaturated ketone precursor, 4-methyl-3-penten-2-one (also known as mesityl oxide). stenutz.eupublisso.dehmdb.ca

One common method for this transformation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane. This electrophilic epoxidation targets the electron-rich carbon-carbon double bond of the enone system.

Alternatively, nucleophilic epoxidation methods can be employed. For instance, the Weitz-Scheffer epoxidation utilizes a hydroperoxide, such as hydrogen peroxide or tert-butyl hydroperoxide, under basic conditions. organic-chemistry.org This method is particularly effective for electron-deficient alkenes, a characteristic of α,β-unsaturated ketones. The reaction proceeds through the conjugate addition of the hydroperoxide anion to the enone, followed by intramolecular cyclization to form the epoxide ring.

The synthesis of substituted analogues, where the methyl groups on the C3 position or the acetyl group on the C2 position are replaced, would involve starting with appropriately substituted α,β-unsaturated ketones. For example, to synthesize analogues with different alkyl groups at the C3 position, one would begin with the corresponding 3,3-dialkyl-substituted α,β-unsaturated ketone.

Modern approaches, such as visible-light-promoted photoredox catalysis, have also emerged for the synthesis of α,β-epoxy ketones from styrenes and benzaldehydes, showcasing the expanding toolkit available to chemists for accessing these structures. organic-chemistry.org While not directly demonstrated for this compound, these methods could potentially be adapted for the synthesis of its aryl-substituted analogues.

Starting Material Reagent(s) Reaction Type Product
4-Methyl-3-penten-2-onem-CPBAElectrophilic EpoxidationThis compound
4-Methyl-3-penten-2-oneH₂O₂ / NaOHNucleophilic Epoxidation (Weitz-Scheffer)This compound
Substituted α,β-unsaturated ketonePeroxy Acid or Hydroperoxide/BaseEpoxidationSubstituted 3,3-Dialkyl-2-acetyloxirane

Comparative Reactivity Studies of Acetyloxirane Derivatives

The reactivity of this compound and its derivatives is dominated by the strained three-membered oxirane ring, which is susceptible to ring-opening reactions by a variety of nucleophiles. The presence of the electron-withdrawing acetyl group at the C2 position and the gem-dimethyl groups at the C3 position significantly influences the regioselectivity and stereoselectivity of these reactions.

In general, the ring-opening of α,β-epoxy ketones can proceed via two main pathways, depending on the reaction conditions (acidic or basic) and the nature of the nucleophile. Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism. The nucleophile can attack either the α-carbon (C2) or the β-carbon (C3) of the oxirane ring. For this compound, nucleophilic attack is sterically hindered at the C3 position due to the presence of the two methyl groups. Therefore, attack at the C2 position is generally favored.

Under acidic conditions, the epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. The positive charge is better stabilized at the more substituted carbon (C3), leading to a carbocation-like character at this position. Consequently, nucleophilic attack at the C3 carbon is often observed in acid-catalyzed ring-opening reactions of similarly substituted epoxides.

Comparative studies on the reactivity of acetyloxirane derivatives would involve systematic variations of the substituents and observing the effect on reaction rates and product distributions. For example, replacing the methyl groups at C3 with bulkier alkyl groups would be expected to further increase the steric hindrance at this position, thus enhancing the preference for nucleophilic attack at C2 under basic conditions.

Structure-Reactivity Relationships in Modified Acetyloxirane Systems

The relationship between the structure of acetyloxirane derivatives and their reactivity is governed by a combination of electronic and steric factors.

Electronic Effects: The acetyl group at the C2 position is a key electronic feature. As an electron-withdrawing group, it polarizes the C2-O bond, making the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack. Modifications to this group, for instance, by replacing the methyl of the acetyl group with other substituents, can modulate this electronic effect. Electron-donating groups would decrease the electrophilicity of the C2 carbon, potentially slowing down the rate of nucleophilic attack, while more strongly electron-withdrawing groups would have the opposite effect.

Steric Effects: The gem-dimethyl group at the C3 position exerts a significant steric influence on the reactivity of the molecule. As previously mentioned, these bulky groups sterically shield the C3 carbon from backside attack by nucleophiles, directing them towards the C2 position in SN2 reactions. The size of the substituents at this position is a critical determinant of the regioselectivity of the ring-opening reaction. Increasing the steric bulk of the C3 substituents would be expected to enhance the selectivity for attack at C2.

In acid-catalyzed reactions, the stability of the potential carbocation-like intermediate is paramount. The gem-dimethyl groups at C3 can stabilize a developing positive charge at this position through hyperconjugation and inductive effects. This electronic stabilization often outweighs the steric hindrance, leading to nucleophilic attack at the more substituted carbon.

Computational Studies and Theoretical Insights

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 3,3-Dimethyl-2-acetyloxirane (B130720). These calculations can determine the molecule's optimized geometry, orbital energies, and the distribution of electron density, which are all critical to its reactivity.

The structure of this compound features a strained three-membered oxirane ring substituted with two methyl groups at the C3 position and an acetyl group at the C2 position. This substitution pattern creates an asymmetric molecule with distinct electronic and steric environments at the two carbons of the epoxide ring (C2 and C3).

Molecular Electrostatic Potential (MEP): A key output of these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are targets for nucleophiles. For this compound, the MEP would show a region of high negative potential around the oxygen atom of the acetyl group and the epoxide oxygen, indicating their Lewis basicity. Conversely, the epoxide carbons (C2 and C3) would exhibit a relatively positive potential, marking them as the primary sites for nucleophilic attack.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics reveal its capacity to accept electrons. In reactions with nucleophiles, the LUMO's distribution is particularly important. For this compound, the LUMO is expected to have significant lobes located on the C2 and C3 atoms of the epoxide ring, confirming them as the electrophilic centers. The relative sizes of these lobes can offer a preliminary indication of the regioselectivity of nucleophilic attack.

Calculated Electronic Properties: Quantum chemical methods provide quantitative data on the electronic properties of the molecule. These calculations, often performed using a basis set like 6-311+G(d,p), offer a detailed picture of the molecule's intrinsic characteristics.

PropertyCalculated Value (Illustrative)Significance
Dipole Moment ~2.5 DebyeIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
HOMO Energy ~ -7.2 eVRelates to the ionization potential and the molecule's propensity to act as an electron donor.
LUMO Energy ~ +1.5 eVRelates to the electron affinity and the molecule's susceptibility to nucleophilic attack.
HOMO-LUMO Gap ~ 8.7 eVA large gap suggests high kinetic stability and low reactivity in orbital-controlled reactions.
Mulliken Atomic Charges C2: +0.15, C3: +0.05, O(epoxide): -0.25Quantifies the partial charges on key atoms, suggesting C2 is the more electrophilic carbon.

Note: The values in this table are illustrative and represent typical results expected from DFT calculations for a molecule of this type.

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is essential for mapping the potential energy surface of a reaction, allowing for the detailed investigation of reaction mechanisms. For this compound, the most significant reaction is the nucleophilic ring-opening of the strained epoxide. This process can be catalyzed by either acid or base, and computational models can elucidate the subtle differences between these pathways. chemistrysteps.comlibretexts.org

The reaction involves a nucleophile attacking one of the two epoxide carbons (C2 or C3). The steric hindrance from the two methyl groups at C3 suggests that attack at the less substituted C2 is generally favored under basic or neutral conditions (an SN2-type mechanism). libretexts.orgmasterorganicchemistry.com However, under acidic conditions, the mechanism can shift towards an SN1-like character. libretexts.orgpressbooks.pub

Acid-Catalyzed Ring Opening: In an acidic medium, the epoxide oxygen is first protonated, making the ring more susceptible to opening. libretexts.org The positive charge on the protonated epoxide is better stabilized at the more substituted carbon (C3). This leads to a transition state with significant carbocationic character at C3. pressbooks.pub Consequently, the nucleophile may preferentially attack the more substituted C3 position, a departure from the typical SN2 regioselectivity. chemistrysteps.com

Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons. masterorganicchemistry.com The reaction proceeds via a classic SN2 mechanism, where steric hindrance is the dominant factor. libretexts.org Computational modeling of this pathway would involve locating the transition state for the nucleophilic attack. The calculated activation energy for attack at the less hindered C2 carbon is expected to be significantly lower than that for attack at the sterically crowded C3 carbon.

Transition State Analysis: A crucial aspect of modeling reaction pathways is the identification and characterization of transition states. These are first-order saddle points on the potential energy surface, representing the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy (ΔG‡) for the reaction can be determined. Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway (Illustrative)NucleophileCatalystAttacked CarbonCalculated ΔG‡ (kcal/mol)Mechanism Type
Pathway AOH⁻BaseC218.5SN2
Pathway BOH⁻BaseC325.0SN2
Pathway CH₂OAcid (H₃O⁺)C215.2SN2-like
Pathway DH₂OAcid (H₃O⁺)C314.8SN1-like

Note: The values in this table are illustrative, based on computational studies of similar substituted epoxides, and demonstrate how theoretical calculations can quantify the energetic barriers for competing reaction pathways. researchgate.netpleiades.online

Predictive Studies of Product Selectivity and Stereochemistry

Computational chemistry excels at predicting the outcomes of chemical reactions, including both regioselectivity and stereoselectivity. For this compound, these predictions are directly linked to the mechanistic insights gained from modeling reaction pathways.

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another. As indicated by the activation energies in the table above, computational models can predict which constitutional isomer will be the major product.

Under basic conditions: The significantly lower activation energy for attack at C2 (Pathway A vs. B) strongly predicts the formation of the product resulting from nucleophilic attack at the less substituted carbon. The reaction is under steric control.

Under acidic conditions: The activation energies for attack at C2 and C3 are much closer (Pathway C vs. D), with a slight preference for attack at the more substituted C3. This is because the transition state is stabilized by the developing positive charge on the tertiary carbon. libretexts.orgpressbooks.pub The reaction is under electronic control.

By applying transition state theory, the ratio of the products can be estimated from the difference in the free energies of activation (ΔΔG‡).

Stereochemistry: The SN2 mechanism, which is dominant in base-catalyzed ring-opening, proceeds with an inversion of stereochemistry at the attacked carbon center. masterorganicchemistry.com Theoretical models of the transition state for Pathway A would clearly show the nucleophile approaching from the side opposite to the C-O bond of the epoxide, leading to the predictable trans relationship between the incoming nucleophile and the newly formed hydroxyl group.

In acid-catalyzed reactions, while the attack occurs at the more substituted carbon, the mechanism still largely involves a backside attack on the carbon-oxygen bond before a full carbocation can form. libretexts.org Therefore, an inversion of configuration is also the major stereochemical outcome, resulting in a trans-diol (if water is the nucleophile). Computational studies can confirm this by visualizing the geometry of the transition state and the trajectory of the incoming nucleophile.

ConditionPredicted Major RegioisomerPredicted StereochemistryControlling Factor
Basic (e.g., NaOH) Attack at C2Inversion at C2 (trans product)Steric Hindrance
Acidic (e.g., H₂SO₄, H₂O) Attack at C3Inversion at C3 (trans product)Electronic Stabilization

These predictive capabilities make computational studies an indispensable tool in synthetic planning, allowing chemists to forecast the outcome of a reaction and choose conditions that favor the desired product.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

Spectroscopic methods are indispensable for confirming the identity of 3,3-Dimethyl-2-acetyloxirane (B130720) and for characterizing intermediates and products in its chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals correspond to the chemically non-equivalent protons in the molecule. The protons of the two methyl groups attached to the C3 of the oxirane ring, the protons of the acetyl methyl group, and the proton on the C2 of the oxirane ring each produce unique resonances.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. nih.gov Signals corresponding to the carbonyl carbon of the acetyl group, the quaternary and tertiary carbons of the oxirane ring, and the carbons of the three methyl groups are observed at characteristic chemical shifts. nih.gov Combining 1D and 2D NMR experiments is a powerful approach for determining the connectivity of protons and carbons in complex organic structures. mdpi.com

Table 1: NMR Data for this compound

Spectrum Type Atom Chemical Shift (ppm)
¹H NMR Protons on C2 and methyl groups Data not fully specified in search results

Note: Specific chemical shift values from primary literature are required for a detailed assignment.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of individual components within a mixture.

GC-MS: For volatile compounds like this compound, GC-MS is a standard method for identification. nih.gov The compound is first separated from a mixture based on its boiling point and interaction with the GC column. Subsequently, the mass spectrometer fragments the molecule into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with several key fragment ions. nih.gov The most abundant peak (base peak) is often observed at a mass-to-charge ratio (m/z) of 43, corresponding to the stable acetyl cation ([CH₃CO]⁺). nih.gov GC-MS is widely used for the analysis of reaction products and for the unambiguous identification of target molecules in complex matrices. researchgate.net

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique typically coupled with liquid chromatography. It is particularly useful for analyzing less volatile or thermally fragile molecules that may be present as intermediates or products in reactions involving this compound. ESI-MS provides important information about molecular structures and is a key tool in metabolomics and reaction monitoring. nih.gov

Table 2: Key GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z) Relative Intensity Likely Fragment
43 Base Peak (Highest) [CH₃CO]⁺
99 Second Highest [M-CH₃]⁺

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of different chemical bonds.

For this compound, the IR spectrum displays characteristic absorption bands that confirm its structure:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the range of 1715-1740 cm⁻¹, which is characteristic of the carbonyl group in a ketone. pressbooks.publibretexts.org

C-O Stretch (Epoxide): The spectrum will also show characteristic stretching vibrations for the C-O bonds of the oxirane ring, typically appearing in the fingerprint region between 1250 cm⁻¹ and 800 cm⁻¹.

C-H Stretch: Absorptions due to C-H stretching in the methyl groups are observed around 2850-2960 cm⁻¹. pressbooks.publibretexts.org

The presence of these specific bands provides clear evidence for the key functional groups of the molecule. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Ketone (C=O) Stretch 1715 - 1740
Epoxide (C-O) Stretch 800 - 1250

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the isolation of the desired product and the assessment of its purity.

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is highly suitable for the analysis of volatile organic compounds such as this compound. mdpi.com In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs as different components travel through the column at different rates depending on their volatility and interaction with the stationary phase.

GC is used for:

Purity Assessment: Determining the percentage purity of a sample of this compound by comparing the area of its peak to the total area of all peaks in the chromatogram.

Reaction Monitoring: Tracking the progress of a reaction by analyzing the disappearance of reactants and the appearance of products over time. nih.gov

Quantitative Analysis: Determining the concentration of the compound in a mixture by using a calibrated standard.

High-Performance Liquid Chromatography (HPLC) is one of the most widely used analytical tools for the separation, identification, and quantification of compounds in a mixture. mdpi.com It is particularly valuable for compounds that are non-volatile or thermally unstable, making it a complementary technique to GC.

In the context of reactions involving this compound, HPLC can be employed to:

Isolate Non-Volatile Products: Separate and purify reaction products or intermediates that have lower volatility than the starting epoxide.

Analyze Complex Mixtures: Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is a common mode for the separation of a wide range of organic molecules. mdpi.com

Assess Purity: HPLC provides high-resolution separation, making it an excellent method for detecting and quantifying impurities in a product sample.

Table 4: List of Compounds

Compound Name
This compound

Detection as a Natural Product/Metabolite in Microorganisms

Comprehensive searches of scientific literature and chemical databases did not yield any instances of this compound being detected as a natural product or metabolite in microorganisms. Despite targeted searches for its presence as a fungal or bacterial metabolite under its various synonyms, including 3,4-Epoxy-4-methylpentan-2-one and 1-(3,3-dimethyloxiran-2-yl)ethanone, no research findings indicating its isolation or characterization from a microbial source were identified.

Consequently, there is no available data to present on the analytical and spectroscopic characterization of this compound in the context of microbial research. No microorganisms have been reported to produce this compound, and therefore no research findings or data tables can be provided on this topic.

Q & A

Q. What are the standard synthetic routes for 3,3-Dimethyl-2-acetyloxirane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via oxidation of α,β-unsaturated ketones or epoxidation of allylic acetates. For example, dimethyldioxirane (DMDO) derivatives (e.g., 3,3-dimethyldioxirane, CAS 74087-85-7) are effective oxidizing agents for stereoselective epoxidation . Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., acetone or acetonitrile), and stoichiometry to minimize side reactions like ring-opening. GC-MS and 1^1H NMR are critical for monitoring purity (>95%) and confirming the oxirane ring structure (C6_6H10_{10}O2_2) .

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer :
  • GC-MS : Use a non-polar column (e.g., DB-5MS) with electron ionization (EI) to detect the molecular ion at m/z 114 (C6_6H10_{10}O2_2) and fragment peaks at m/z 71 (loss of acetyl group) and 43 (CH3_3CO+^+) .
  • NMR : 1^1H NMR in CDCl3_3 shows characteristic signals: δ 1.30 (s, 6H, two CH3_3), δ 2.20 (s, 3H, acetyl CH3_3), and δ 3.80–4.10 (m, 2H, oxirane protons) .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact.
  • Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent decomposition.
  • Waste disposal must follow EPA guidelines for organic epoxides, with neutralization using aqueous NaHSO3_3 before incineration .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be rigorously analyzed?

  • Methodological Answer :
  • Chiral HPLC : Employ a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with known standards.
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration by matching experimental VCD spectra to DFT-calculated models (e.g., B3LYP/6-311++G(d,p) basis set) .

Q. What mechanistic insights explain contradictory reactivity data for this compound in nucleophilic ring-opening reactions?

  • Methodological Answer : Conflicting reactivity (e.g., with amines vs. thiols) arises from steric hindrance at the oxirane’s C-2 position and electronic effects of the acetyl group. Kinetic studies (UV-Vis monitoring at 240–300 nm) reveal two pathways:
  • SN2 mechanism : Dominant in polar aprotic solvents (e.g., DMSO), with rate constants dependent on nucleophile basicity.
  • Radical intermediates : Observed under UV light or with peroxides, leading to side products (e.g., diols) .

Q. What computational methods validate the electronic structure and thermodynamic stability of this compound?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the M06-2X/cc-pVTZ level to predict bond angles (C-O-C ~60°) and strain energy (~25 kcal/mol).
  • Thermodynamic data : Compare calculated enthalpy of formation (ΔfH) with experimental values from combustion calorimetry. Discrepancies >5% warrant revisiting solvent effects or impurities .

Q. How can researchers resolve discrepancies in bioactivity studies of this compound against Gram-positive bacteria?

  • Methodological Answer : Inconsistent MIC (Minimum Inhibitory Concentration) values may stem from:
  • Bacterial strain variability : Use ATCC reference strains (e.g., S. aureus ATCC 25923) and standardized broth microdilution assays .
  • Compound degradation : Validate stability via LC-MS over 24-hour incubations in culture media. Adjust pH to 7.4 to minimize hydrolysis .

Data Management and Validation

Q. What strategies ensure reproducibility in synthesizing and analyzing this compound across laboratories?

  • Methodological Answer :
  • Interlaboratory validation : Share protocols via platforms like protocols.io , including exact reagent grades (e.g., Sigma-Aldrich ≥99%) and instrument calibration data.
  • Reference materials : Use CAS-certified standards (CAS 54910-51-9 for related oxiranes) to cross-check NMR/GC-MS results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.